molecular formula C15H15ClN2O3 B2569546 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide CAS No. 832740-06-4

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide

Cat. No.: B2569546
CAS No.: 832740-06-4
M. Wt: 306.75
InChI Key: RUOQECAUVWEDQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide can be compared with other similar compounds, such as:

Biological Activity

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings relevant to its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16ClN3O3. It features a hydrazide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating the efficacy against various bacterial strains, the compound showed promising results:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1525
Escherichia coli1250
Pseudomonas aeruginosa1075

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of hydrazide derivatives has been widely studied. Specifically, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. For instance, a study reported that related hydrazones exhibited cytotoxic effects on human colon cancer cells, with IC50 values indicating significant potency:

Compound Cell Line IC50 (µM)
Compound ASW4806.5
Compound BHCT11619.0
Compound CSW62038.4

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The compound may trigger programmed cell death through pathways involving caspase activation and cell cycle arrest.
  • Antioxidant Activity : Some studies suggest that hydrazones can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazones and related compounds:

  • A study published in the International Journal of Biological Macromolecules indicated that derivatives with hydrazone linkages displayed significant anti-inflammatory and anticancer properties, supporting their use in therapeutic applications .
  • Another research paper highlighted the synthesis of various hydrazone derivatives, noting their varying degrees of activity against cancer cell lines, with some exhibiting enhanced selectivity towards malignant cells compared to nonmalignant counterparts .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-7-6-10(15(19)18-17)8-11(13)9-21-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOQECAUVWEDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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